molecular formula C8H11F5O3 B15092016 Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B15092016
M. Wt: 250.16 g/mol
InChI Key: QCHQNUKFEDTHMM-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H11F5O3. This compound is characterized by the presence of a tert-butyl group and a pentafluoropropyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanoltert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl\text{tert-Butyl chloroformate} + \text{2,2,3,3,3-pentafluoropropanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanol→tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.

Major Products

    Hydrolysis: 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high refractive index polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to various nucleophiles, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropyl methacrylate: Another fluorinated compound used in polymer chemistry.

    Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its combination of a bulky tert-butyl group and a highly electronegative pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-6(2,3)16-5(14)15-4-7(9,10)8(11,12)13/h4H2,1-3H3

InChI Key

QCHQNUKFEDTHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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